

# Spectroscopic Data of Chroman-3-Carboxylic Acid Methyl Ester: A Technical Guide

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## Compound of Interest

**Compound Name:** Chroman-3-carboxylic acid methyl ester

**Cat. No.:** B1628157

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **chroman-3-carboxylic acid methyl ester** (CAS 68281-60-7). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this heterocyclic compound. The guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles of spectral interpretation for this class of molecules.

## Introduction

**Chroman-3-carboxylic acid methyl ester** is a heterocyclic organic compound built upon the chroman scaffold, which is a common motif in a variety of natural products and pharmacologically active molecules. The chroman ring system, a bicyclic ether, is a key structural component in compounds exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate structural elucidation through spectroscopic methods is paramount in the synthesis, characterization, and application of such compounds in medicinal chemistry and materials science.

This guide provides a detailed examination of the expected spectroscopic signature of **chroman-3-carboxylic acid methyl ester**. In the absence of a complete, publicly available experimental dataset for this specific molecule, the presented data is a scientifically grounded prediction based on the analysis of the parent chroman molecule and known substituent effects

of the methyl carboxylate group. This approach provides a robust framework for the identification and characterization of this compound.

## Molecular Structure and Numbering

The systematic name for **chroman-3-carboxylic acid methyl ester** is methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate. The atomic numbering convention used throughout this guide is illustrated in the diagram below.

Caption: Molecular structure and numbering of **chroman-3-carboxylic acid methyl ester**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **chroman-3-carboxylic acid methyl ester**.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Chroman-3-Carboxylic Acid Methyl Ester** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.10 - 6.80	m	4H	Ar-H (H-5, H-6, H-7, H-8)
~ 4.40 - 4.20	m	2H	O- $\text{CH}_2$ (H-2)
~ 3.75	s	3H	O- $\text{CH}_3$
~ 3.10	m	1H	CH (H-3)
~ 2.90	m	2H	Ar- $\text{CH}_2$ (H-4)

Interpretation:

- Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (~6.80-7.10 ppm). Their specific chemical shifts and coupling patterns will depend on the substitution pattern of the aromatic ring.
- Methylene Protons (H-2): The two protons on the carbon adjacent to the oxygen atom (C-2) are diastereotopic and will appear as a multiplet around 4.20-4.40 ppm. They will be coupled to the proton at C-3.
- Methyl Protons (O-CH<sub>3</sub>): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.75 ppm, a characteristic region for methyl esters.
- Methine Proton (H-3): The proton at the chiral center (C-3) will be a multiplet around 3.10 ppm, coupled to the protons at C-2 and C-4.
- Methylene Protons (H-4): The two protons at C-4, adjacent to the aromatic ring, are also diastereotopic and will appear as a multiplet around 2.90 ppm, coupled to the proton at C-3.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **Chroman-3-Carboxylic Acid Methyl Ester** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 173	C=O (ester)
~ 154	C-8a
~ 129	C-6
~ 127	C-8
~ 121	C-5
~ 120	C-4a
~ 117	C-7
~ 66	C-2
~ 52	O-CH <sub>3</sub>
~ 40	C-3
~ 24	C-4

#### Interpretation:

- **Carbonyl Carbon (C=O):** The ester carbonyl carbon is expected to have the most downfield chemical shift, around 173 ppm.
- **Aromatic Carbons:** The six aromatic carbons will appear in the range of 117-154 ppm. The carbon attached to the oxygen (C-8a) will be the most downfield of the aromatic signals.
- **Aliphatic Carbons:** The aliphatic carbons of the chroman ring (C-2, C-3, and C-4) and the methyl ester carbon will appear in the upfield region of the spectrum. The carbon attached to the ether oxygen (C-2) will be around 66 ppm, while the methine carbon (C-3) and the methylene carbon (C-4) will be at approximately 40 ppm and 24 ppm, respectively. The methyl ester carbon (O-CH<sub>3</sub>) will be around 52 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **Chroman-3-Carboxylic Acid Methyl Ester**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
~ 1735	Strong	C=O stretch (ester)
1600, 1490	Medium-Strong	C=C stretch (aromatic)
~ 1250	Strong	C-O stretch (ester and ether)
~ 1160	Strong	C-O stretch (ether)

Interpretation:

- C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.
- Carbonyl Stretching: A strong, sharp absorption band around 1735 cm<sup>-1</sup> is the most prominent feature and is indicative of the C=O stretching of the ester functional group.[\[1\]](#)
- Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching in the benzene ring will be observed around 1600 cm<sup>-1</sup> and 1490 cm<sup>-1</sup>.
- C-O Stretching: Strong bands in the fingerprint region, particularly around 1250 cm<sup>-1</sup> and 1160 cm<sup>-1</sup>, will correspond to the C-O stretching vibrations of the ester and the ether linkages.

## Mass Spectrometry (MS)

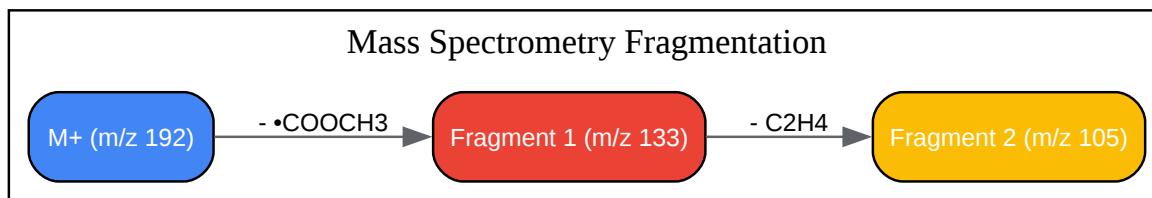
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for **Chroman-3-Carboxylic Acid Methyl Ester**

m/z	Interpretation
192	$[M]^+$ (Molecular Ion)
133	$[M - COOCH_3]^+$
105	$[C_7H_5O]^+$
77	$[C_6H_5]^+$

### Interpretation:

The molecular ion peak ( $[M]^+$ ) is expected at m/z 192, corresponding to the molecular weight of the compound ( $C_{11}H_{12}O_3$ ).<sup>[2]</sup> A prominent fragment would likely result from the loss of the methyl carboxylate radical, giving a peak at m/z 133. Further fragmentation of the chroman ring would lead to characteristic aromatic fragments.



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Caption: Predicted key fragmentation pathway for **chroman-3-carboxylic acid methyl ester**.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **chroman-3-carboxylic acid methyl ester** in ~0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

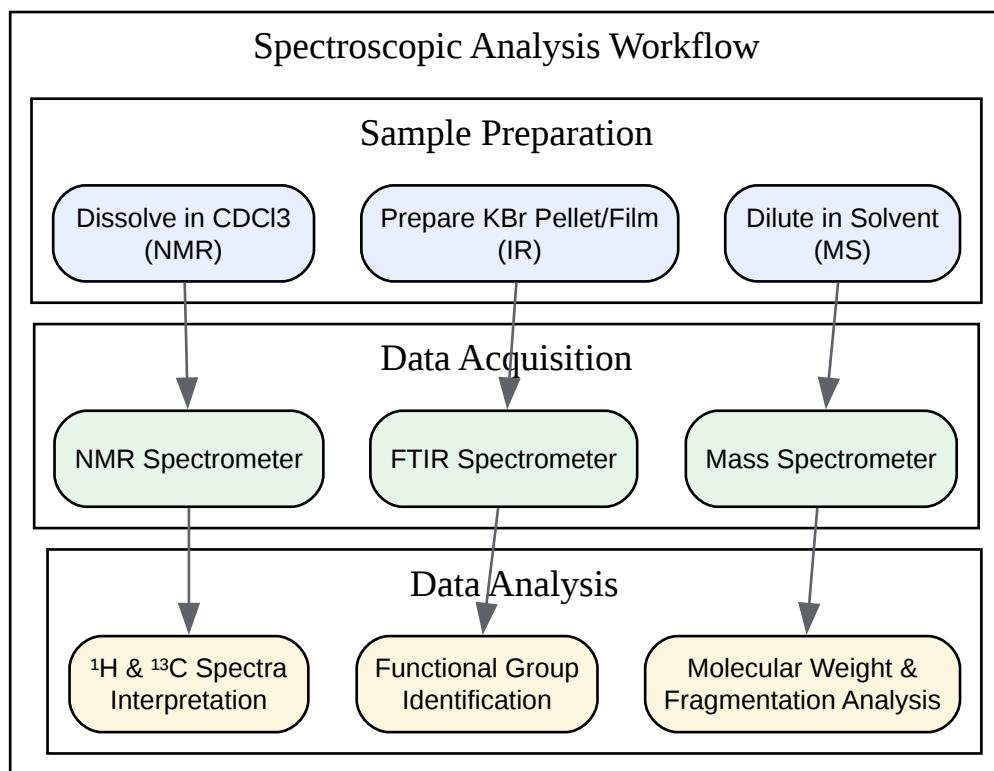
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.

## IR Spectroscopy

- Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.
- Analysis: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).



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Caption: General workflow for the spectroscopic analysis of **chroman-3-carboxylic acid methyl ester**.

## Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of **chroman-3-carboxylic acid methyl ester**. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this molecule. The provided protocols and interpretations are intended to assist researchers in their synthetic and analytical endeavors involving chroman derivatives. As with any predictive data, experimental verification is ultimately recommended for definitive structural confirmation.

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## References

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- To cite this document: BenchChem. [Spectroscopic Data of Chroman-3-Carboxylic Acid Methyl Ester: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1628157#spectroscopic-data-of-chroman-3-carboxylic-acid-methyl-ester-nmr-ir-ms>]

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